molecular formula C12H14O4 B310510 Methyl 2-(isobutyryloxy)benzoate

Methyl 2-(isobutyryloxy)benzoate

Cat. No.: B310510
M. Wt: 222.24 g/mol
InChI Key: JZKDWCKXMBAXIX-UHFFFAOYSA-N
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Description

Methyl 2-(isobutyryloxy)benzoate is an ester derivative of salicylic acid, characterized by a methyl ester group at the carboxylic acid position and an isobutyryloxy (2-methylpropanoyloxy) substituent at the 2-position of the aromatic ring. This branched acyloxy group confers distinct physicochemical properties, such as increased lipophilicity compared to simpler benzoate esters like methyl benzoate.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-methylpropanoyloxy)benzoate

InChI

InChI=1S/C12H14O4/c1-8(2)11(13)16-10-7-5-4-6-9(10)12(14)15-3/h4-8H,1-3H3

InChI Key

JZKDWCKXMBAXIX-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC(C)C(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Bensulfuron Methyl Ester (CAS: Not specified) and Sulfometuron Methyl Ester (CAS: Not specified) are methyl benzoate derivatives with sulfonylurea substituents. These compounds act as herbicides by inhibiting acetolactate synthase in plants. Unlike Methyl 2-(isobutyryloxy)benzoate, their bioactivity stems from the sulfonylurea group rather than acyloxy modifications. The isobutyryloxy group in the target compound may enhance membrane permeability due to its branched hydrophobicity, but this requires empirical validation .

Simple Benzoate Esters

  • Methyl Benzoate (CAS: 93-58-3): A simple ester lacking substituents on the aromatic ring. It is widely used as a solvent and flavoring agent. Its lower molecular weight and hydrophobicity (logP ~1.96) contrast with this compound, which likely has a higher logP due to the bulky isobutyryloxy group .
  • Isopropyl Benzoate (CAS: 939-48-0): Features a branched isopropyl ester instead of methyl. This compound is used in cosmetics for its emollient properties.

Quinoline-Carbonyl Derivatives

Compounds C1–C7 from (e.g., Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate backbone but incorporate quinoline-carbonyl-piperazine moieties. These derivatives are designed for pharmaceutical applications, possibly targeting receptors or enzymes. The absence of such extended conjugated systems in this compound suggests divergent biological roles, though both leverage ester groups for metabolic stability .

Antibacterial Isobutyryloxy Derivatives

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid () contains an isobutyryloxy group and demonstrates antibacterial activity against Gram-positive bacteria. While structurally distinct (a pentanoic acid vs.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Benzoate Derivatives

Compound Substituent Position Functional Group logP (Predicted) Potential Application Source
This compound 2-position Isobutyryloxy ~3.2* Agrochemical/Pharma Hypothetical
Bensulfuron methyl ester 2-position Sulfonylurea ~2.8 Herbicide
Methyl benzoate - None (simple ester) ~1.96 Solvent/Flavor
C1 (Quinoline-carbonyl derivative) 4-position Quinoline-piperazine ~4.5 Pharmaceutical
3-(Dodecanoyloxy)-... () 2,3-positions Isobutyryloxy + dodecanoyloxy ~5.1 Antibacterial

*Estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

Synthetic Flexibility: The 2-position substitution in this compound allows for further functionalization, as seen in ’s quinoline derivatives.

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